N-isopropyl-2-fluoroaniline
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Overview
Description
N-isopropyl-2-fluoroaniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an isopropyl group and a fluorine atom attached to the benzene ring. It is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for preparing N-isopropyl-2-fluoroaniline involves the reduction of 2-fluoronitrobenzene using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures and pressures.
Amination Reactions: Another method involves the direct amination of 2-fluorobenzene using isopropylamine in the presence of a transition metal catalyst.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-isopropyl-2-fluoroaniline can undergo oxidation reactions to form corresponding nitroso and nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to N-isopropyl-2-fluorocyclohexylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: N-isopropyl-2-fluoronitrobenzene.
Reduction: N-isopropyl-2-fluorocyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-isopropyl-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of fluorinated anilines on biological systems. It helps in understanding the interactions of fluorinated compounds with enzymes and receptors .
Medicine: this compound is investigated for its potential use in drug development. Its derivatives have shown promise in the treatment of certain diseases, including cancer and bacterial infections .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various applications in the chemical industry .
Mechanism of Action
The mechanism of action of N-isopropyl-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to increased biological activity. The isopropyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
2-Fluoroaniline: Similar in structure but lacks the isopropyl group.
4-Fluoroaniline: The fluorine atom is positioned differently on the benzene ring.
2,4-Difluoroaniline: Contains two fluorine atoms on the benzene ring
Uniqueness: N-isopropyl-2-fluoroaniline is unique due to the presence of both the isopropyl group and the fluorine atom, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-N-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWGNHRGJQRJIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458255 |
Source
|
Record name | N-isopropyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112121-87-6 |
Source
|
Record name | 2-Fluoro-N-(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112121-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-isopropyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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